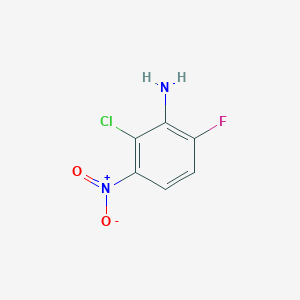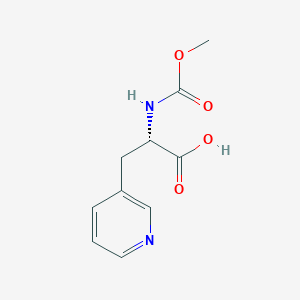
1-(2,5-Dichlorophenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichlorophenyl)butan-1-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . It is a derivative of butanone, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is used primarily in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(2,5-Dichlorophenyl)butan-1-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2,5-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
1-(2,5-Dichlorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,5-Dichlorobenzoic acid.
Reduction: 1-(2,5-Dichlorophenyl)butanol.
Substitution: 2,5-Dichloroaniline derivatives.
科学研究应用
1-(2,5-Dichlorophenyl)butan-1-one has several applications in scientific research:
Biology: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is employed in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,5-Dichlorophenyl)butan-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine atoms on the phenyl ring can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This can result in the modulation of molecular targets and pathways involved in various biological activities .
相似化合物的比较
Similar Compounds
1-(2,4-Dichlorophenyl)butan-1-one: Similar structure but with chlorine atoms at the 2 and 4 positions.
1-(3,5-Dichlorophenyl)butan-1-one: Chlorine atoms at the 3 and 5 positions.
1-(2,6-Dichlorophenyl)butan-1-one: Chlorine atoms at the 2 and 6 positions.
Uniqueness
1-(2,5-Dichlorophenyl)butan-1-one is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. The 2,5-dichloro substitution pattern can lead to distinct electronic and steric effects, making it valuable for specific synthetic and research applications .
属性
分子式 |
C10H10Cl2O |
|---|---|
分子量 |
217.09 g/mol |
IUPAC 名称 |
1-(2,5-dichlorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 |
InChI 键 |
QIKNDJNXGJPRAC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


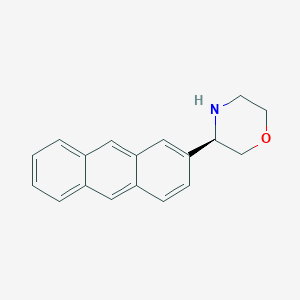
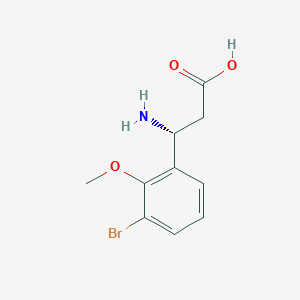
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
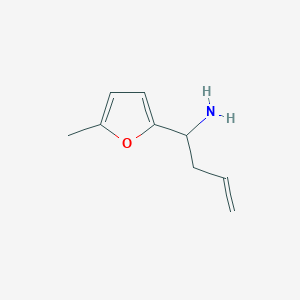
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)
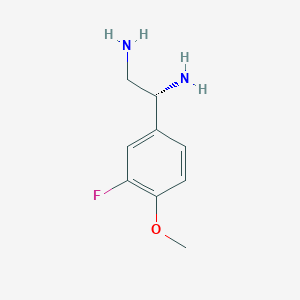
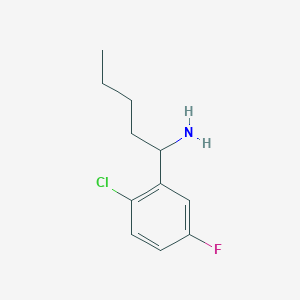

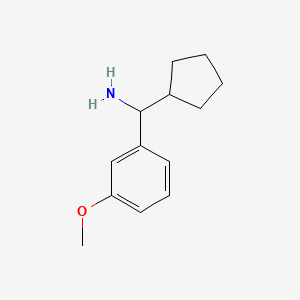
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)
